

Guaiactamine (CAS 15687-23-7): An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Guaiactamine*

Cat. No.: *B097164*

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Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of in-depth technical information regarding **Guaiactamine** (CAS 15687-23-7). While basic chemical and physical properties have been identified, detailed pharmacological data, mechanistic studies, and comprehensive experimental protocols are not available in the public domain.

This guide summarizes the currently accessible information and highlights the areas where data is absent, thereby identifying critical knowledge gaps for future research endeavors.

Chemical and Physical Properties

Limited data on the physicochemical properties of **Guaiactamine** are available. The following table summarizes the known information, primarily sourced from chemical databases.

Property	Value	Source
CAS Number	15687-23-7	Multiple
Molecular Formula	C ₁₃ H ₂₁ NO ₂	PubChem[1]
Molecular Weight	223.31 g/mol	PubChem[1]
IUPAC Name	N,N-diethyl-2-(2-methoxyphenoxy)ethanamine	PubChem[1]
Boiling Point	148-150 °C (at 10 Torr)	ChemicalBook[2]
pKa (Predicted)	9.63 ± 0.25	ChemicalBook[2]
Density (Predicted)	0.982 ± 0.06 g/cm ³	ChemicalBook[2]

Pharmacological Profile

Information regarding the pharmacology of **Guaiactamine** is scarce and largely qualitative. It is described as an alkaloid derived from plants of the *Guaiacum* genus.[3] Preliminary reports suggest potential anti-inflammatory and analgesic effects, though these claims are not substantiated by detailed experimental data in the public domain.[3]

Data Gap: There is no publicly available information on the following critical pharmacological parameters:

- Mechanism of Action: The specific molecular targets and signaling pathways through which **Guaiactamine** exerts its potential biological effects are unknown.
- Pharmacodynamics: Quantitative data on the dose-response relationships, efficacy, and potency of **Guaiactamine** in relevant biological assays are not available.
- Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of **Guaiactamine** is absent.
- Toxicology: Comprehensive safety and toxicity data, including acute and chronic toxicity studies, are not publicly documented.

Experimental Protocols

A thorough search for detailed experimental methodologies related to **Guaiactamine** yielded no specific protocols. To facilitate future research, a generalized workflow for investigating a novel compound with purported anti-inflammatory and analgesic properties is presented below.



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Generalized workflow for preclinical drug discovery.

Signaling Pathways

Given the absence of data on the mechanism of action of **Guaiactamine**, no specific signaling pathways can be depicted. For illustrative purposes, a simplified diagram of a generic anti-inflammatory signaling pathway that could be investigated is provided.



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Hypothetical anti-inflammatory signaling pathway.

Conclusion and Future Directions

The currently available information on **Guaiactamine** (CAS 15687-23-7) is insufficient for a comprehensive technical understanding. The potential anti-inflammatory and analgesic properties reported anecdotally require rigorous scientific validation. Future research should focus on:

- Systematic Pharmacological Screening: To identify the primary molecular targets and elucidate the mechanism of action.
- In Vitro and In Vivo Studies: To quantify the biological activity, establish dose-response relationships, and assess the pharmacokinetic and toxicological profiles.
- Chemical Synthesis and Analog Development: To enable structure-activity relationship (SAR) studies and optimize for desired therapeutic properties.

Without such fundamental data, the potential of **Guaiactamine** as a therapeutic agent remains speculative. This document serves to highlight the significant knowledge gaps and to encourage the scientific community to undertake the necessary research to fully characterize this compound.

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